molecular formula C7H16ClNO2 B613183 Ethyl D-valinate hydrochloride CAS No. 73913-64-1

Ethyl D-valinate hydrochloride

Cat. No. B613183
CAS RN: 73913-64-1
M. Wt: 181.7
InChI Key: PQGVTLQEKCJXKF-FYZOBXCZSA-N
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Description

Ethyl D-valinate hydrochloride is a compound with the molecular formula C7H16ClNO21. It is a protected form of D-Valine2, an isomer of the essential amino acid L-Valine2.



Synthesis Analysis

Ethyl D-valinate hydrochloride can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid3.



Molecular Structure Analysis

The molecular weight of Ethyl D-valinate hydrochloride is 181.66 g/mol1. The InChI key is PQGVTLQEKCJXKF-FYZOBXCZSA-N1. The canonical SMILES representation is CCOC(=O)C@@HC)N.Cl1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl D-valinate hydrochloride. However, it is known that the compound can be analyzed using a reverse phase (RP) HPLC method3.



Physical And Chemical Properties Analysis

Ethyl D-valinate hydrochloride has a molecular weight of 181.66 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 31. It also has a rotatable bond count of 41. The exact mass is 181.0869564 g/mol1.


Scientific Research Applications

  • Peptide Antibiotics Research : Studies have synthesized dipeptide anhydrides as models for cyclic peptide antibiotics, sharing structural features with ethyl D-valinate hydrochloride (Izumiya et al., 1964).

  • Antimicrobial and Antiviral Research : The compound has shown relevance in inhibiting penicillin synthesis, with studies indicating that certain analogs of amino acids, including those similar to ethyl D-valinate hydrochloride, can affect antibiotic production (A. Demain, 1956). Additionally, its derivatives have demonstrated antioxidative and antiviral activities, particularly in the inhibition of influenza and herpes viruses (Stankova et al., 2009).

  • Chemical Synthesis and Isotope Labeling : Ethyl D-valinate hydrochloride and its related compounds have been used in the synthesis of labeled amino acids, contributing to studies in molecular biology and pharmacology (Meesschaert et al., 1980).

  • Exposure Monitoring : In industrial settings, derivatives of ethyl D-valinate hydrochloride have been used to monitor human exposure to certain chemicals, such as ethylene oxide (Farmer et al., 1986).

  • Inhibition Studies in Plant Physiology : Research has shown that certain amino acids, including D-valine (a related compound), act as inhibitors in plant physiological processes, offering insights into plant biochemistry and potential agricultural applications (Gibson et al., 1998).

  • Pharmaceutical Applications : Ethyl D-valinate hydrochloride derivatives have significant applications in pharmaceuticals, such as in the synthesis of antiviral drugs (Reddy et al., 2013).

  • Microbial Production and Industrial Application : It is increasingly gaining attention for its role as a chiral source in the synthesis of pesticides, veterinary antibiotics, and pharmaceutical drugs, with microbial production methods being particularly promising due to their high stereo selectivity and environmentally friendly process (Chen et al., 2016).

Safety And Hazards

When handling Ethyl D-valinate hydrochloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation4.


Future Directions

There is limited information available on the future directions of Ethyl D-valinate hydrochloride. However, one study mentions the use of ethyl valinate hydrochloride in the synthesis of advanced biofuel candidates5.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224520
Record name Ethyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl D-valinate hydrochloride

CAS RN

73913-64-1
Record name D-Valine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73913-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl D-valinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl D-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Vacondio, M Bassi, C Silva, R Castelli, C Carmi… - PLoS …, 2015 - journals.plos.org
Palmitoylethanolamide (PEA) has antinflammatory and antinociceptive properties widely exploited in veterinary and human medicine, despite its poor pharmacokinetics. Looking for …
Number of citations: 25 journals.plos.org

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